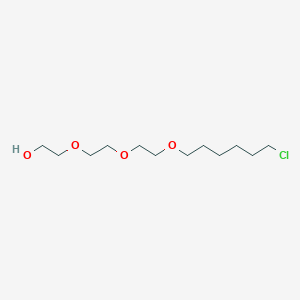

HO-PEG3-(CH2)6-Cl

Description

BenchChem offers high-quality HO-PEG3-(CH2)6-Cl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HO-PEG3-(CH2)6-Cl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25ClO4/c13-5-3-1-2-4-7-15-9-11-17-12-10-16-8-6-14/h14H,1-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDZHDUAQJDOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCOCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of HO-PEG3-(CH2)6-Cl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of HO-PEG3-(CH2)6-Cl, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery systems. The following sections detail the chemical and physical properties of the reactants and the final product, a robust synthetic protocol based on the Williamson ether synthesis, and a detailed purification procedure.

Physicochemical Data

A thorough understanding of the properties of all chemical entities is crucial for successful synthesis, purification, and characterization.

Table 1: Physicochemical Properties of Reactants

| Property | Triethylene Glycol | 1-Bromo-6-chlorohexane | Sodium Hydride (60% in mineral oil) |

| CAS Number | 112-27-6 | 629-07-2 | 7646-69-7 |

| Molecular Formula | C₆H₁₄O₄ | C₆H₁₂BrCl | NaH |

| Molecular Weight | 150.17 g/mol | 200.52 g/mol | 24.00 g/mol |

| Appearance | Colorless, viscous liquid | Colorless to light yellow liquid | Gray to white powder |

| Density | 1.124 g/mL | 1.34 g/mL | 1.38 g/cm³ |

| Boiling Point | 285 °C | 205-207 °C | Decomposes at 800 °C |

| Melting Point | -7 °C | -43 °C | 800 °C (decomposes) |

| Solubility | Miscible with water and most organic solvents. | Insoluble in water, soluble in common organic solvents. | Reacts violently with water. |

Table 2: Physicochemical Properties of HO-PEG3-(CH2)6-Cl

| Property | Value |

| Chemical Name | 1-(6-chlorohexyloxy)-2-(2-(2-hydroxyethoxy)ethoxy)ethane |

| CAS Number | 1355955-95-1[1] |

| Molecular Formula | C₁₂H₂₅ClO₄ |

| Molecular Weight | 268.78 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not available |

| Purity (typical) | ≥95% |

Synthesis of HO-PEG3-(CH2)6-Cl via Williamson Ether Synthesis

The synthesis of HO-PEG3-(CH2)6-Cl is achieved through a Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide. In this procedure, the sodium salt of triethylene glycol is reacted with 1-bromo-6-chlorohexane. Using a large excess of triethylene glycol favors the formation of the desired mono-alkylated product over the di-alkylated byproduct.

Experimental Protocol

Materials:

-

Triethylene glycol (TEG)

-

1-Bromo-6-chlorohexane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous THF (100 mL).

-

Deprotonation of Triethylene Glycol: Triethylene glycol (5 equivalents) is added to the THF. The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equivalents, washed with hexanes to remove mineral oil) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour to ensure complete formation of the alkoxide.

-

Addition of Alkyl Halide: 1-Bromo-6-chlorohexane (1 equivalent) dissolved in anhydrous THF (20 mL) is added dropwise to the reaction mixture at room temperature over 30 minutes.

-

Reaction: The reaction mixture is heated to reflux (approximately 66 °C) and maintained for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification of HO-PEG3-(CH2)6-Cl

The crude product is purified by flash column chromatography on silica gel to isolate the desired HO-PEG3-(CH2)6-Cl from unreacted starting materials and the di-substituted byproduct.

Experimental Protocol

Materials:

-

Crude HO-PEG3-(CH2)6-Cl

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Column Preparation: A glass column is packed with silica gel in a slurry of hexanes.

-

Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica gel with the adsorbed product is loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of ethyl acetate in hexanes. A typical gradient starts with 100% hexanes and gradually increases to 50-70% ethyl acetate. The fractions are collected in test tubes.

-

Fraction Analysis: The composition of each fraction is monitored by TLC. Fractions containing the pure product (typically with an Rf value of 0.3-0.5 in 1:1 hexanes:ethyl acetate) are combined.

-

Concentration: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified HO-PEG3-(CH2)6-Cl as a colorless to pale yellow oil.

Table 3: Summary of a Typical Synthesis and Purification

| Parameter | Value |

| Scale | 10 mmol (based on 1-bromo-6-chlorohexane) |

| Yield (crude) | ~90% |

| Yield (purified) | 60-70% |

| Purity (by NMR) | >95% |

Characterization Data

The identity and purity of the synthesized HO-PEG3-(CH2)6-Cl can be confirmed by standard analytical techniques.

Table 4: Predicted Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.75-3.55 (m, 12H, PEG protons), 3.53 (t, J = 6.7 Hz, 2H, -CH₂Cl), 3.46 (t, J = 6.9 Hz, 2H, -OCH₂-), 2.50 (br s, 1H, -OH), 1.78 (p, J = 6.7 Hz, 2H, -CH₂CH₂Cl), 1.58 (p, J = 7.0 Hz, 2H, -OCH₂CH₂-), 1.48-1.35 (m, 4H, -CH₂CH₂CH₂CH₂-) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 72.6, 71.3, 70.8, 70.5, 70.3, 61.8, 45.1, 32.5, 29.6, 26.7, 25.5 |

| Mass Spectrometry (ESI+) | m/z: 291.14 [(M+Na)⁺] |

Visualizing the Workflow

To better illustrate the synthesis and purification process, the following diagrams outline the key steps.

Caption: Synthesis and Purification Workflow for HO-PEG3-(CH2)6-Cl.

Caption: Key Reactants and Reaction for the Synthesis.

References

In-Depth Technical Guide: Spectroscopic Data of HO-PEG3-(CH2)6-Cl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the molecule HO-PEG3-(CH2)6-Cl, also known as 1-(6-chlorohexyloxy)-2-(2-(2-hydroxyethoxy)ethoxy)ethane. Due to the limited availability of public experimental spectra for this specific molecule, this guide combines theoretical predictions based on its structure with data from analogous compounds. This information is intended to assist researchers in the identification, characterization, and quality control of this versatile linker molecule.

Molecular Structure and Properties

Chemical Structure:

Molecular Formula: C₁₂H₂₅ClO₄

Molecular Weight: 268.78 g/mol

CAS Number: 1355955-95-1[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for HO-PEG3-(CH2)6-Cl. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of similar polyethylene (B3416737) glycol (PEG) and chloroalkane derivatives.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.70 - 3.55 | m | 10H | -O-CH₂ -CH₂ -O- (PEG backbone) & -CH₂ -OH |

| ~3.45 | t | 2H | -O-CH₂ -(CH₂)₄-CH₂Cl |

| ~3.53 | t | 2H | -(CH₂)₅-CH₂ -Cl |

| ~2.50 | t (broad) | 1H | -OH |

| ~1.78 | p | 2H | -O-CH₂-CH₂ -(CH₂)₃-CH₂Cl |

| ~1.58 | p | 2H | -O-(CH₂)₂-CH₂ -(CH₂)₂-CH₂Cl |

| ~1.45 - 1.35 | m | 4H | -O-(CH₂)₃-CH₂ -CH₂ -CH₂Cl |

Note: Spectra are typically recorded in CDCl₃ or D₂O. Chemical shifts are referenced to TMS (0 ppm). Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, p = pentet, m = multiplet.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (ppm) | Assignment |

| ~72.5 | HO-C H₂- |

| ~71.0 - 70.0 | -O-C H₂-C H₂-O- (PEG backbone) |

| ~71.5 | -O-C H₂-(CH₂)₅-Cl |

| ~61.5 | HO-CH₂-C H₂-O- |

| ~45.0 | -C H₂-Cl |

| ~32.5 | -CH₂-C H₂-Cl |

| ~29.5 | -O-CH₂-C H₂-(CH₂)₄-Cl |

| ~26.5 | -O-(CH₂)₂-C H₂-(CH₂)₃-Cl |

| ~25.5 | -O-(CH₂)₃-C H₂-(CH₂)₂-Cl |

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Peaks

| m/z (Mass-to-Charge Ratio) | Ion Species | Notes |

| 268.15 / 270.15 | [M]⁺ | Molecular ion peak. The M+2 peak with ~1/3 intensity of the M peak is characteristic of a monochlorinated compound. |

| 291.14 / 293.14 | [M+Na]⁺ | Common adduct in electrospray ionization (ESI). |

| 286.18 / 288.18 | [M+NH₄]⁺ | Common adduct in ESI or APCI. |

| Various | [M - H₂O]⁺, [M - C₂H₄O]⁺, etc. | Fragmentation ions corresponding to the loss of water or ethylene (B1197577) glycol units. |

Experimental Protocols

While specific experimental protocols for the acquisition of spectroscopic data for HO-PEG3-(CH2)6-Cl are not publicly available, standard procedures for NMR and MS analysis of organic molecules would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring NMR spectra would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of HO-PEG3-(CH2)6-Cl in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Mass Spectrometry (MS)

A general protocol for obtaining a mass spectrum would be:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules or adducts with sodium or ammonium (B1175870) ions.

-

The presence of the characteristic isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio) should be confirmed.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of HO-PEG3-(CH2)6-Cl.

Caption: Figure 1. General workflow for synthesis and characterization.

Conclusion

References

physicochemical properties of short PEG alkyl halide linkers

An In-depth Technical Guide to the Physicochemical Properties of Short Polyethylene (B3416737) Glycol (PEG) Alkyl Halide Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of short, monodisperse polyethylene glycol (PEG) alkyl halide linkers. These linkers are crucial in modern drug development, particularly in the construction of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1] Their well-defined structure allows for precise control over the properties of the final conjugate, including solubility, stability, and pharmacokinetic profiles.[2] This guide details their synthesis, characterization, and key properties, supported by quantitative data and detailed experimental protocols.

Core Physicochemical Properties

Short PEG linkers are discrete molecules with a specific number of repeating ethylene (B1197577) oxide units, typically ranging from 2 to 12.[2] The addition of a terminal alkyl halide functional group provides a reactive handle for conjugation via nucleophilic substitution reactions.[]

Solubility and Hydrophilicity

A primary advantage of PEG linkers is their inherent hydrophilicity, which enhances the aqueous solubility of conjugated molecules, a critical factor for often-hydrophobic therapeutic payloads.[4][5] This property arises from the ability of the ether oxygen atoms in the PEG backbone to form hydrogen bonds with water, creating a hydration shell that increases the hydrodynamic radius and can shield the conjugate from the immune system.[6] The hydrophilicity of a linker is often quantified by its octanol-water partition coefficient (LogP), where a lower or more negative value indicates greater hydrophilicity.[7] While the PEG chain itself is highly hydrophilic, the terminal alkyl halide will slightly increase the lipophilicity of the molecule.

Stability

The stability of a PEG linker is critical for the integrity of the conjugate. The poly(ethylene glycol) backbone, with its stable ether bonds, is generally robust under physiological conditions.[7] However, the terminal alkyl halide group is susceptible to hydrolysis, particularly under basic conditions, and can be displaced by various nucleophiles.[8] The stability of the linker must be compatible with the intended reaction conditions and the physiological environment of its application.[5] Forced degradation studies under acidic, basic, and oxidative conditions are often employed to assess the stability of these linkers.[8]

Reactivity

The alkyl halide terminus serves as an electrophilic site for nucleophilic substitution reactions. This allows for conjugation with nucleophilic functional groups on biomolecules, such as the thiol groups of cysteine residues or primary amines of lysine (B10760008) residues.[9] The reactivity follows the general trend for alkyl halides: I > Br > Cl. These reactions are fundamental to the role of these linkers in creating stable covalent bonds in bioconjugates.[]

Steric Hindrance

The length of the PEG chain is a critical parameter that influences steric hindrance.[10] While PEG linkers can provide necessary spacing between a targeting moiety and a payload to avoid steric clashes, the PEG chain itself can also introduce hindrance.[11][12] In PROTAC design, a linker that is too short may prevent the formation of a stable ternary complex, while an overly long linker can lead to reduced efficacy due to entropic penalties.[11][13] Therefore, selecting the optimal PEG length is a crucial step in the design of bioconjugates to balance solubility, spacing, and steric effects.[4][10]

Quantitative Data Summary

The table below summarizes the calculated physicochemical properties of representative short PEG alkyl halide linkers. These values are essential for the rational design and selection of linkers for specific applications.

| Linker Name | PEG Units (n) | Chemical Formula | Molecular Weight ( g/mol ) | Approx. Length (Å) | Calculated LogP* |

| 1-Bromo-PEG2-alcohol | 2 | C6H13BrO3 | 229.07 | 7.6 | -0.35 |

| 1-Bromo-PEG3-alcohol | 3 | C8H17BrO4 | 273.12 | 11.1 | -0.64 |

| 1-Bromo-PEG4-alcohol | 4 | C10H21BrO5 | 317.17 | 14.6 | -0.93 |

| 1-Iodo-PEG2-alcohol | 2 | C6H13IO3 | 276.07 | 7.6 | 0.01 |

| 1-Iodo-PEG3-alcohol | 3 | C8H17IO4 | 320.12 | 11.1 | -0.28 |

| 1-Iodo-PEG4-alcohol | 4 | C10H21IO5 | 364.17 | 14.6 | -0.57 |

*Note: Calculated LogP values are estimates and can vary based on the calculation method. These values generally indicate high hydrophilicity. The length is estimated based on approximately 3.5 Å per ethylene oxide unit.[]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the application of short PEG alkyl halide linkers.

Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

References

- 1. pharmasalmanac.com [pharmasalmanac.com]

- 2. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. adcreview.com [adcreview.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

solubility and stability of HO-PEG3-(CH2)6-Cl

An In-depth Technical Guide on the Solubility and Stability of HO-PEG3-(CH2)6-Cl

For Researchers, Scientists, and Drug Development Professionals

Introduction

HO-PEG3-(CH2)6-Cl is a bifunctional molecule featuring a triethylene glycol (PEG3) spacer, a terminal hydroxyl group, and a hexyl chloride moiety. This structure is of significant interest in the field of drug development, particularly as a linker for Proteolysis Targeting Chimeras (PROTACs), where precise control over physicochemical properties like solubility and stability is paramount for efficacy and formulation.[1] This guide provides a comprehensive overview of the solubility and stability characteristics of HO-PEG3-(CH2)6-Cl, complete with experimental protocols and visual diagrams to aid researchers in its application.

Physicochemical Properties

The structure of HO-PEG3-(CH2)6-Cl combines both hydrophilic and hydrophobic elements, which dictates its behavior in various media. The PEG3 chain and the terminal hydroxyl group contribute to its polarity and potential for hydrogen bonding, enhancing solubility in aqueous and polar organic solvents.[2][3] Conversely, the six-carbon alkyl chain introduces hydrophobicity, while the terminal chloride offers a reactive site for nucleophilic substitution.[4][5]

Solubility Profile

While specific quantitative solubility data for HO-PEG3-(CH2)6-Cl is not extensively documented in peer-reviewed literature, a qualitative and semi-quantitative profile can be inferred from the general properties of short-chain PEG derivatives and alkyl halides.[6][7][8]

Table 1: Qualitative and Semi-Quantitative Solubility of HO-PEG3-(CH2)6-Cl

| Solvent Family | Specific Solvents | Expected Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Soluble | The hydrophilic PEG3 chain and terminal hydroxyl group are expected to impart good water solubility.[9][10] |

| Alcohols | Methanol, Ethanol | High | PEGs are generally highly soluble in lower-chain alcohols.[6] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These are common solvents for a wide range of polar organic molecules, including PEG derivatives.[3][6] |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The alkyl chain and overall polarity are compatible with these solvents.[3] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Solubility is expected to be limited in diethyl ether, but moderate in the more polar THF.[6][7] |

| Hydrocarbons | Hexanes, Toluene (B28343) | Low / Insoluble | The molecule's polarity makes it unlikely to be soluble in non-polar aliphatic hydrocarbons like hexanes. Solubility in toluene may be low.[3][7] |

Stability Profile

The stability of HO-PEG3-(CH2)6-Cl is influenced by its two main structural components: the PEG ether backbone and the terminal alkyl chloride. PEG chains are susceptible to oxidative degradation, while the alkyl chloride can undergo hydrolysis or nucleophilic substitution.[4][11][12]

Key Factors Affecting Stability:

-

Oxidative Stress: The ether linkages in the PEG chain can undergo auto-oxidation, a process accelerated by heat, light, and the presence of metal ions.[13] This degradation can lead to chain cleavage and the formation of reactive byproducts like formaldehyde (B43269) and formic acid.[11][14]

-

pH: The molecule is expected to be relatively stable in neutral and acidic conditions. However, under basic conditions, the terminal chloride is more susceptible to hydrolysis to the corresponding alcohol (HO-PEG3-(CH2)6-OH).[15] Strong bases can also deprotonate the terminal hydroxyl group, potentially leading to other reactions.

-

Temperature: Elevated temperatures can accelerate both oxidative degradation of the PEG chain and hydrolysis of the alkyl chloride.[13][16]

-

Nucleophiles: The terminal chloride is a reactive site for nucleophilic substitution. This is often a desired property for its use as a linker, but it also means the compound will be unstable in the presence of strong nucleophiles.[4][17]

Table 2: Summary of Stability and Potential Degradation Pathways

| Condition | Affected Moiety | Potential Degradation Products |

| Oxidation (e.g., H₂O₂, air, light) | PEG Chain | Formaldehyde, formic acid, shorter PEG fragments.[11] |

| Strong Basic Conditions (e.g., high pH) | Alkyl Chloride | HO-PEG3-(CH2)6-OH (hydrolysis product). |

| High Temperature | Both | Accelerated oxidation and hydrolysis products. |

| Presence of Nucleophiles | Alkyl Chloride | Products of nucleophilic substitution. |

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines a method to determine the saturation solubility of HO-PEG3-(CH2)6-Cl in a given solvent.

Objective: To quantify the maximum concentration of HO-PEG3-(CH2)6-Cl that can be dissolved in a specific solvent at a set temperature.

Materials:

-

HO-PEG3-(CH2)6-Cl

-

Selected solvents (e.g., water, PBS, ethanol, DCM)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of HO-PEG3-(CH2)6-Cl to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C).

-

Equilibrate the samples for at least 24-48 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates.

-

-

Quantification:

-

Prepare a series of standard solutions of HO-PEG3-(CH2)6-Cl of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of HO-PEG3-(CH2)6-Cl in the supernatant by interpolating its response on the calibration curve. This concentration represents the equilibrium solubility.

-

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and assess the intrinsic stability of HO-PEG3-(CH2)6-Cl under various stress conditions.[11][18]

Objective: To evaluate the stability of HO-PEG3-(CH2)6-Cl under hydrolytic, oxidative, and thermal stress.

Materials:

-

HO-PEG3-(CH2)6-Cl

-

Solvent in which the compound is stable (e.g., acetonitrile/water mixture)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Stability chambers or ovens

-

HPLC-MS system for analysis

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of HO-PEG3-(CH2)6-Cl at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

For each stress condition, mix the stock solution with the stressor in a vial. A control sample (stock solution with no stressor) should also be prepared and stored at a controlled, non-degrading temperature (e.g., 4°C).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[11]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[11]

-

Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).[11]

-

Thermal Stress: Incubate a sample of the stock solution at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).[11]

-

-

Analysis:

-

After the incubation period, neutralize the acidic and basic samples if necessary.

-

Analyze all stressed samples and the control sample by a stability-indicating HPLC-MS method.

-

Compare the chromatograms of the stressed samples to the control.

-

Quantify the remaining parent compound to determine the extent of degradation.

-

Use the mass spectrometry data to identify the mass of any significant degradation products and propose their structures.

-

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key processes related to the stability assessment and potential degradation of HO-PEG3-(CH2)6-Cl.

Caption: Workflow for a forced degradation study of HO-PEG3-(CH2)6-Cl.

Caption: Potential degradation pathways for HO-PEG3-(CH2)6-Cl.

References

- 1. HO-PEG3-(CH2)6-Cl | Orgasynth [orgasynth.com]

- 2. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. Soft Nanotubes Derivatized with Short PEG Chains for Thermally Controllable Extraction and Separation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. hamptonresearch.com [hamptonresearch.com]

- 14. researchgate.net [researchgate.net]

- 15. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

The Strategic Imperative of the PEG3 Motif in PROTAC Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a paradigm shift in therapeutic intervention, offering a novel modality to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[3] Far from being a passive spacer, the linker, and specifically the commonly employed polyethylene (B3416737) glycol (PEG) motif, is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the productive ternary complex.[4][5] This technical guide delves into the multifaceted role of the PEG3 motif in PROTAC linker design, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

The Core Function of PEG Motifs in PROTAC Linkers

Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility.[6][7] These characteristics are instrumental in addressing some of the inherent challenges in PROTAC development, such as large molecular size and lipophilicity, which can lead to poor solubility and limited cell permeability.[6]

Enhancing Solubility and Modulating Physicochemical Properties

A primary role of incorporating PEG motifs, including the three-unit PEG3 chain, is to enhance the aqueous solubility of the PROTAC molecule.[2][6][8] The ether oxygens within the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments.[6] This enhanced solubility is crucial not only for formulation and handling but also for improving oral absorption and overall pharmacokinetic profiles.[6] The inclusion of PEG chains allows for the fine-tuning of critical physicochemical parameters such as the topological polar surface area (TPSA) and lipophilicity.[4][5]

Impact on Cell Permeability: A Delicate Balance

The relationship between PEGylation and cell permeability is complex.[5][6] While the increased hydrophilicity imparted by PEG can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers offers a compensatory advantage.[6][9] Compared to more rigid alkyl chains, PEG linkers can adopt folded conformations, which may shield the PROTAC's polar surface area, resulting in a more compact and less polar structure that is better suited for traversing the cell membrane.[5][6] However, excessive PEGylation can lead to a decrease in cellular uptake.[5][6] Therefore, the optimal number of PEG units, such as in a PEG3 linker, must be empirically determined for each PROTAC system to strike a balance between solubility and permeability.[6][10]

Facilitating Productive Ternary Complex Formation

The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[2][11] A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[11] Conversely, an excessively long and flexible linker can lead to an entropic penalty, reducing the efficiency of ubiquitination.[6] PEG3 linkers often provide a favorable balance of length and flexibility to facilitate the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein.[12]

Quantitative Impact of PEG3 Linker Length on PROTAC Activity

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize representative quantitative data from published studies, illustrating the structure-activity relationship (SAR) of PEG linker length in various PROTACs, with a focus on the PEG3 motif.

| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | CRBN | PEG3 | 1.5 | >95 | [13] |

| BRD4 | CRBN | PEG4 | 0.8 | >95 | [13] |

| BRD4 | CRBN | PEG5 | 2.3 | >95 | [13] |

| Androgen Receptor | VHL | PEG2 | 25 | ~80 | [13] |

| Androgen Receptor | VHL | PEG3 | 10 | >90 | [13] |

| Androgen Receptor | VHL | PEG4 | 15 | >90 | [13] |

Table 1: Impact of Linker Length on PROTAC Efficacy for BRD4 and Androgen Receptor Degraders. This table compiles representative data from different sources to illustrate general trends. As the data suggests, while both PEG and alkyl linkers can yield potent degraders, the specific length and composition are crucial. In some cases, replacing an alkyl chain with a PEG linker of similar length can lead to differences in degradation efficacy, potentially due to changes in linker flexibility and solubility that affect ternary complex formation.[13]

| PROTAC | Target | E3 Ligase | Linker | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| PROTAC-1 | SMARCA2/4 | VHL | PEG-based | 0.5 |

| PROTAC-2 | SMARCA2/4 | VHL | Phenyl-modified PEG | 2.5 |

Table 2: Impact of Linker Composition on PROTAC Cell Permeability. This table illustrates how modifications to a PEG-based linker can significantly impact cell permeability. Replacing a PEG unit with a more rigid phenyl group can improve passive permeability.[14]

Signaling Pathways and Experimental Workflows

The successful development of PROTACs relies on a thorough understanding of the underlying biological pathways and the application of robust experimental workflows for their characterization.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by hijacking the cell's native ubiquitin-proteasome system.[1][15] The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[15] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein.[15] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[15]

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

The evaluation of a series of PROTACs with varying linker compositions, such as those containing a PEG3 motif, follows a systematic experimental workflow to determine their efficacy.[11][16] This process involves the synthesis and purification of the PROTACs, followed by a series of in vitro and cellular assays to measure binding, ternary complex formation, and ultimately, target protein degradation.[16]

Caption: A typical workflow for the design and evaluation of PROTACs.

Detailed Experimental Protocols

Accurate and reproducible experimental protocols are essential for the comparative evaluation of PROTACs. Below are detailed methodologies for key experiments.

General Synthesis of a PROTAC with a PEG3 Linker

This protocol outlines a representative synthesis of a PROTAC utilizing a "clickable" Propargyl-PEG3-acid linker, which allows for modular assembly via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[13]

Materials:

-

POI ligand with an azide (B81097) functional group

-

E3 ligase ligand with a carboxylic acid functional group

-

Propargyl-PEG3-acid linker

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Copper(I) source (e.g., copper(II) sulfate (B86663) and sodium ascorbate)

-

Anhydrous solvents (e.g., DMF, DMSO)

-

Purification supplies (e.g., HPLC)

Procedure:

-

Amide Coupling of E3 Ligase Ligand and Linker:

-

Dissolve the E3 ligase ligand (1.0 eq) and Propargyl-PEG3-acid (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC.

-

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the POI ligand-azide (1.1 eq) in a mixture of DMSO and water.

-

Add copper(II) sulfate (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Purify the final PROTAC product by preparative HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

-

Western Blot for Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[11][13]

Procedure:

-

Cell Culture and Treatment:

-

Plate a human cancer cell line expressing the target protein in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[11]

-

Ternary Complex Formation Assay (TR-FRET)

This assay quantifies the formation of the ternary complex in vitro using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[17]

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of the PROTAC compound in an appropriate assay buffer.

-

Prepare solutions of the fluorescently labeled POI (donor fluorophore) and E3 ligase (acceptor fluorophore) in the assay buffer.

-

-

Assay Plate Setup:

-

In a microplate, add the PROTAC dilutions, the labeled POI, and the labeled E3 ligase.

-

Include controls with no PROTAC, only one labeled protein, and no proteins.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a specified time to allow for complex formation.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.[17]

-

Conclusion

The PEG3 motif is a versatile and highly valuable component in the design of PROTAC linkers. It offers a powerful means to enhance solubility, modulate cell permeability, and critically, to provide the optimal length and flexibility required for the formation of a productive ternary complex, leading to efficient protein degradation. The quantitative data underscores the critical importance of linker optimization, where even a single PEG unit can significantly impact potency and efficacy. The detailed experimental protocols provided herein offer a robust framework for the synthesis and comprehensive evaluation of novel PROTAC molecules. As the field of targeted protein degradation continues to evolve, a deep understanding of the structure-activity relationships of linkers, particularly the strategic use of motifs like PEG3, will be paramount in the rational design of the next generation of protein degrader therapeutics.

References

- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to HO-PEG3-(CH2)6-Cl: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, HO-PEG3-(CH2)6-Cl. This molecule is of significant interest in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, a plausible synthetic route, and its application in the development of novel therapeutics, with a focus on its role in modulating cellular signaling pathways.

Chemical Structure and Physicochemical Properties

HO-PEG3-(CH2)6-Cl, systematically named 1-(6-chlorohexyloxy)-2-(2-(2-hydroxyethoxy)ethoxy)ethane, is a versatile linker molecule. It features a discrete polyethylene (B3416737) glycol (PEG3) chain, which imparts hydrophilicity and flexibility, a terminal hydroxyl group for primary conjugation, and a hexyl chloride group for subsequent reaction with a nucleophilic functional group.

Data Presentation

The key physicochemical properties of HO-PEG3-(CH2)6-Cl are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 1355955-95-1 |

| Molecular Formula | C12H25ClO4 |

| Molecular Weight | 268.78 g/mol |

| Appearance | Expected to be a colorless oil |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. |

| Purity | Typically >95% (as supplied by commercial vendors) |

Experimental Protocols

Synthesis of HO-PEG3-(CH2)6-Cl

A plausible and detailed synthetic protocol for HO-PEG3-(CH2)6-Cl can be conceptualized based on the well-established Williamson ether synthesis. This method involves the reaction of an alcohol with an alkyl halide in the presence of a base.

Objective: To synthesize 1-(6-chlorohexyloxy)-2-(2-(2-hydroxyethoxy)ethoxy)ethane.

Materials:

-

Triethylene glycol

-

6-chloro-1-hexanol

-

Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Deprotonation of Triethylene Glycol: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triethylene glycol (1.2 equivalents) in anhydrous DMF. Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.0 equivalent) portion-wise to the stirred solution. Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure the complete formation of the alkoxide.

-

Alkylation: To the solution of the triethylene glycol monoalkoxide, add 1-bromo-6-chlorohexane (1.0 equivalent) dropwise at room temperature. Stir the reaction mixture overnight.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure HO-PEG3-(CH2)6-Cl.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in PROTAC Synthesis

HO-PEG3-(CH2)6-Cl serves as a linker to connect a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The following is a generalized protocol for its use in a sequential, two-step PROTAC synthesis.

Objective: To synthesize a PROTAC using HO-PEG3-(CH2)6-Cl.

Materials:

-

HO-PEG3-(CH2)6-Cl

-

POI ligand with a nucleophilic handle (e.g., a phenol (B47542) or amine)

-

E3 ligase ligand with a nucleophilic handle (e.g., an amine)

-

Suitable base (e.g., potassium carbonate for phenols, or a non-nucleophilic base like diisopropylethylamine (DIPEA) for amines)

-

Anhydrous solvent (e.g., DMF)

-

Purification and analytical instrumentation (e.g., HPLC, LC-MS)

Procedure:

-

Step 1: Conjugation to the POI Ligand:

-

In a reaction vessel, dissolve the POI ligand (1.0 equivalent) and a suitable base (e.g., K₂CO₃, 2.0 equivalents if the POI has a phenolic hydroxyl group) in anhydrous DMF.

-

Add HO-PEG3-(CH2)6-Cl (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at an appropriate temperature (e.g., room temperature to 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Perform an aqueous work-up and purify the resulting POI-linker intermediate by flash column chromatography.

-

-

Step 2: Conjugation to the E3 Ligase Ligand:

-

The terminal hydroxyl group of the POI-linker intermediate is first activated. For example, it can be converted to a mesylate or tosylate by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

-

Dissolve the activated POI-linker intermediate (1.0 equivalent) and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

-

Add a non-nucleophilic base such as DIPEA (3.0 equivalents).

-

Stir the reaction at an elevated temperature (e.g., 80 °C) overnight.

-

Upon completion, purify the final PROTAC molecule using preparative HPLC.

-

Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.

-

Signaling Pathways and Experimental Workflows

The primary role of HO-PEG3-(CH2)6-Cl is to serve as a flexible linker in PROTACs, which are designed to induce the degradation of specific target proteins. The choice of the POI ligand dictates the signaling pathway that the PROTAC will modulate. For instance, a PROTAC designed to target a kinase in a cancer-related pathway will lead to the downregulation of that pathway's activity.

PROTAC-Mediated Degradation of a Target Protein

The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Evaluation

The evaluation of a novel PROTAC synthesized using HO-PEG3-(CH2)6-Cl typically follows a standardized workflow to assess its efficacy and cellular effects.

Caption: A typical experimental workflow for the evaluation of a novel PROTAC.

Example Signaling Pathway: Targeting BRD4 in Cancer

PROTACs containing PEG linkers have been successfully developed to target Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. The degradation of BRD4 disrupts the transcriptional program of cancer cells, leading to cell cycle arrest and apoptosis.

Caption: PROTAC-mediated degradation of BRD4 and its impact on a cancer signaling pathway.

Safety and Handling

While a specific Safety Data Sheet (SDS) for HO-PEG3-(CH2)6-Cl is not widely available, general safety precautions for handling PEG-containing and chlorinated organic compounds should be followed. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and direct skin contact. In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.

This technical guide provides a foundational understanding of HO-PEG3-(CH2)6-Cl for its application in modern drug discovery. Researchers are encouraged to consult the primary literature for more specific details and to adapt the provided protocols to their specific research needs.

An In-depth Technical Guide to the Mechanism of Action of Chloroalkane PEG Linkers in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism, application, and quantitative aspects of chloroalkane polyethylene (B3416737) glycol (PEG) linkers in bioconjugation. The core of this technology lies in its ability to create highly specific and stable covalent bonds between a protein of interest and a functional molecule, facilitated by a genetically engineered protein tag.

Core Principles of Chloroalkane-Mediated Bioconjugation

The primary system utilizing chloroalkane linkers is the HaloTag® technology, a powerful platform for covalent protein labeling.[1] This system is composed of two essential components:

-

The HaloTag Protein: A 33 kDa, monomeric protein tag derived from the bacterial haloalkane dehalogenase DhaA from Rhodococcus rhodochrous.[1] The wild-type enzyme naturally hydrolyzes haloalkanes. However, the HaloTag protein has been engineered with a critical point mutation (His272 to Phe) in its active site.[1][2] This mutation prevents the final hydrolytic step of the enzymatic reaction, effectively trapping the enzyme-substrate intermediate.[1] The result is a stable, irreversible covalent bond between the HaloTag protein and its ligand.[3]

-

The Synthetic Ligand: These ligands consist of a constant reactive chloroalkane linker and a variable functional group.[1][4] The chloroalkane serves as the specific recognition and binding element for the HaloTag protein. The functional group can be a wide array of molecules, including fluorophores for cellular imaging, biotin (B1667282) for affinity purification, or cytotoxic drugs for antibody-drug conjugate (ADC) research.[1][5]

The PEG component of the linker acts as a flexible, hydrophilic spacer. The inclusion and length of the PEG chain are critical design elements that can significantly improve the pharmacological properties of the final bioconjugate, such as enhancing solubility, increasing stability, reducing immunogenicity, and prolonging circulation half-life.[6][7][8]

The Covalent Reaction Mechanism

The formation of the bond between the HaloTag protein and a chloroalkane PEG linker is a highly specific and efficient bimolecular reaction that proceeds via a nucleophilic displacement (SN2) mechanism.[1][2]

The reaction can be described in a two-step kinetic model:[9][10]

-

Reversible Binding: The chloroalkane ligand first binds reversibly to the active site of the HaloTag protein, which is located in a deep, ~15 Å pocket from the protein surface.[3][9] This forms a non-covalent enzyme-ligand complex (E·L).

-

Irreversible Covalent Bond Formation: Within the active site, the nucleophilic carboxylate side chain of an aspartate residue (Asp106) attacks the terminal carbon atom of the chloroalkane linker.[1][2] This attack leads to the displacement of the chloride ion and the formation of a stable covalent ester bond.[1][2] The mutation of His272 to Phe prevents the hydrolysis of this ester bond, rendering the reaction essentially irreversible under physiological conditions.[2][5]

The overall reaction is highly specific and rapid, allowing for efficient labeling even at low concentrations of the protein and ligand.[1]

Quantitative Data

The efficiency and outcome of the bioconjugation reaction are influenced by reaction kinetics and the physicochemical properties of the linker, particularly the PEG length.

Reaction Kinetics

The kinetics of HaloTag labeling have been characterized, revealing a two-step process. The apparent second-order rate constant (kapp) can be very high, often in the range of 104 to 106 M-1s-1, which is comparable to or faster than many click chemistry reactions.[11]

| Parameter | Description | Typical Value Range (TMR Ligand) | Reference |

| k1 (μM-1min-1) | Rate of association of the enzyme-ligand complex (Binding) | 39.7 ± 0.6 | [9] |

| k-1 (min-1) | Rate of dissociation of the enzyme-ligand complex (Unbinding) | 0.01 - 10 | [9] |

| k2 (min-1) | Rate of the chemical step (Covalent bond formation) | 1.0 - 20 | [9] |

| kapp (M-1s-1) | Apparent second-order rate constant for overall reaction | 104 - 109 | [11] |

Note: Values are highly dependent on the specific ligand, buffer conditions, and HaloTag variant used.

Impact of PEG Linker Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific application, as it creates a trade-off between pharmacokinetic benefits and potential loss of potency.[12]

| Property | Short PEG Linkers (e.g., PEG2-PEG4) | Long PEG Linkers (e.g., PEG8-PEG24) | Reference |

| Solubility | Provides sufficient hydrophilicity for many payloads. | Significantly improves solubility, especially for hydrophobic drugs. | [13] |

| In Vitro Potency (ADCs) | Often associated with the highest in vitro potency. | Potency may be reduced due to steric hindrance at the target site. | [12] |

| In Vivo Half-Life | Moderately increases circulation time. | Substantially prolongs circulation half-life by reducing renal clearance. | [12][13] |

| Stability | Good | Can improve stability and reduce aggregation. | [8] |

| Ternary Complex (PROTACs) | May be optimal if target and E3 ligase are in close proximity. | May be required to span the distance between the target and E3 ligase. | [12] |

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation using chloroalkane PEG linkers.

Protocol for In-Solution Labeling of a HaloTag Fusion Protein

This protocol describes the covalent labeling of a purified HaloTag fusion protein with a chloroalkane-PEG-fluorophore ligand.

Materials:

-

Purified HaloTag fusion protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Chloroalkane-PEG-fluorophore ligand dissolved in DMSO.

-

Reaction buffer (e.g., PBS, pH 7.4).

-

Quenching reagent (e.g., excess L-cysteine), optional.

-

Purification system (e.g., size-exclusion chromatography (SEC) column).

Procedure:

-

Protein Preparation: Dilute the purified HaloTag fusion protein to a final concentration of 1-10 µM in the reaction buffer.

-

Ligand Preparation: Prepare a stock solution of the chloroalkane-PEG ligand in DMSO (e.g., 1-10 mM).

-

Conjugation Reaction: Add the chloroalkane-PEG ligand to the protein solution. A 5 to 20-fold molar excess of the ligand over the protein is a common starting point.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing. Reaction times can be as short as 5 minutes for efficient linkers.[2]

-

Quenching (Optional): To stop the reaction, a quenching reagent like L-cysteine can be added to react with any excess chloroalkane ligand.

-

Purification: Remove the excess, unreacted ligand and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.

-

Analysis: Confirm successful conjugation and determine the labeling efficiency using SDS-PAGE with fluorescence imaging and/or mass spectrometry.

Protocol for Affinity Purification of a HaloTag Fusion Protein

This protocol outlines the covalent capture and purification of a HaloTag fusion protein from a cell lysate using a chloroalkane-functionalized resin (e.g., HaloLink™ Resin).[1]

Materials:

-

Cell lysate containing the expressed HaloTag fusion protein.

-

HaloLink™ Resin (chloroalkane-functionalized agarose (B213101) beads).

-

Binding/Wash Buffer (e.g., PBS, pH 7.4).

-

Elution Buffer (e.g., containing TEV protease if a cleavage site is present).

-

Protease inhibitors.

Procedure:

-

Lysate Preparation: Lyse cells expressing the HaloTag fusion protein in a suitable buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cell debris.[1]

-

Resin Equilibration: Equilibrate the HaloLink™ Resin by washing it with Binding/Wash Buffer.[1]

-

Protein Binding: Add the clarified lysate to the equilibrated resin. Incubate with gentle mixing for at least 90 minutes at room temperature to allow for covalent capture of the HaloTag fusion protein.[1]

-

Washing: Pellet the resin by gentle centrifugation and discard the supernatant. Wash the resin extensively with Binding/Wash Buffer to remove unbound proteins. The stable covalent linkage allows for stringent washing conditions.[1]

-

Elution (On-Resin Cleavage): To elute the target protein without the HaloTag, resuspend the resin in a buffer containing a site-specific protease (e.g., TEV protease) that recognizes a cleavage site engineered between the HaloTag and the protein of interest. Incubate to allow for cleavage.[1]

-

Collection: Collect the supernatant containing the purified, tag-free target protein. The HaloTag remains covalently bound to the resin.

References

- 1. benchchem.com [benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. HaloTag - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Core Principles of HO-PEG3-(CH2)6-Cl in PROTAC Assembly: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of two distinct ligands—one that binds to the POI and another that recruits an E3 ubiquitin ligase—covalently joined by a chemical linker.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2]

This technical guide focuses on the basic principles of using HO-PEG3-(CH2)6-Cl , a bifunctional linker featuring a hydrophilic triethylene glycol (PEG3) moiety and a more lipophilic hexyl chloride (-(CH2)6-Cl) chain. This combination of polarity and length offers a versatile scaffold for PROTAC assembly, enabling the modulation of crucial drug-like properties. We will delve into its role in PROTAC synthesis, its impact on biological activity, and provide detailed experimental protocols for the assembly and evaluation of PROTACs utilizing this linker.

The Role of the HO-PEG3-(CH2)6-Cl Linker in PROTAC Design

The HO-PEG3-(CH2)6-Cl linker provides a balance of hydrophilicity and lipophilicity, which is crucial for optimizing a PROTAC's pharmacokinetic and pharmacodynamic properties.

-

Hydrophilicity (PEG3 component): The polyethylene (B3416737) glycol units enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules.[2] Improved solubility can facilitate formulation and improve bioavailability.

-

Lipophilicity and Length ((CH2)6 component): The hexyl chain contributes to the overall length of the linker, which is a critical parameter for the formation of a stable and productive ternary complex.[1] The optimal linker length is highly dependent on the specific POI and E3 ligase pair.[3] The alkyl nature of this component can also enhance cell membrane permeability.[4]

-

Reactive Handles (HO- and -Cl): The terminal hydroxyl (-OH) and chloro (-Cl) groups provide orthogonal reactive sites for the sequential conjugation of the POI and E3 ligase ligands. This allows for a modular and controlled synthesis of the final PROTAC molecule.

Data Presentation: Impact of Linker Composition on PROTAC Efficacy

The selection of the linker is a critical step in PROTAC design, as its length and composition directly impact the degradation efficiency. The following table summarizes representative data from various studies, illustrating the effect of linker length and composition on the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the target protein.

| PROTAC Target | E3 Ligase | Linker Composition (Number of Atoms) | DC50 (nM) | Dmax (%) | Reference |

| Estrogen Receptor α (ERα) | VHL | Alkyl (16 atoms) | ~1,000 | >80 | [3] |

| BRD4 | VHL | PEG (3 PEG units) | 18 | >90 | [3] |

| BRD4 | VHL | PEG (4 PEG units) | 8 | >95 | [3] |

| TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 | 96 | [3] |

| TBK1 | VHL | Alkyl/Ether (29 atoms) | 292 | 76 | [3] |

| HDAC3 | VHL | Linker 1 | 0.64 ± 0.03 μM | 77 | [5] |

| HDAC1 | VHL | Linker 2 | 0.55 ± 0.18 μM | >80 | [5] |

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using HO-PEG3-(CH2)6-Cl

This protocol describes a representative two-step synthesis of a PROTAC, first conjugating a POI ligand with a free amine to the chloro end of the linker and then coupling an E3 ligase ligand with a carboxylic acid to the hydroxyl end.

Step 1: Alkylation of POI Ligand with HO-PEG3-(CH2)6-Cl

-

Reagents and Materials:

-

POI ligand with a primary or secondary amine (POI-NH2)

-

HO-PEG3-(CH2)6-Cl

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

Dissolve the POI-NH2 (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add DIPEA (2.0-3.0 eq) to the solution.

-

Add HO-PEG3-(CH2)6-Cl (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature or an elevated temperature (e.g., 50-80 °C) for 12-24 hours.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the POI-linker intermediate.

-

Step 2: Amide Coupling of POI-Linker Intermediate with E3 Ligase Ligand

-

Reagents and Materials:

-

POI-linker intermediate from Step 1

-

E3 ligase ligand with a carboxylic acid (E3-COOH)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the E3-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

Add HATU (1.2 eq) and DIPEA (2.0-3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the POI-linker intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, work up the reaction as described in Step 1.

-

Purify the final PROTAC by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Protocol 2: Western Blot Analysis for Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with the synthesized PROTAC.[6][7]

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).[8]

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells using RIPA buffer containing protease and phosphatase inhibitors.[8]

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Immunoblotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[9]

-

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is for demonstrating the PROTAC-induced formation of the ternary complex in cells.[10][11]

-

Cell Treatment and Lysis:

-

Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 10x DC50) and a vehicle control for a short time period (e.g., 2-6 hours).

-

Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G agarose (B213101) or magnetic beads.

-

Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the POI overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with IP lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted samples by Western blotting, probing for the POI, the E3 ligase, and a negative control protein. An increased co-precipitation of the POI with the E3 ligase in the presence of the PROTAC indicates ternary complex formation.

-

Protocol 4: Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of POI degradation on cell viability.[8][12]

-

Cell Seeding and Treatment:

-

Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells/well.

-

Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8]

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

-

Mandatory Visualization

Caption: Experimental workflow for PROTAC assembly and evaluation.

Caption: Signaling pathway of BRD4 degradation by a PROTAC.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

The Versatile Linker: A Technical Guide to HO-PEG3-(CH2)6-Cl for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the rational design of linker molecules is paramount to the success of novel drug modalities. Among these, HO-PEG3-(CH2)6-Cl, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, has emerged as a critical building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the commercial availability, purity, and application of HO-PEG3-(CH2)6-Cl, offering detailed experimental protocols and visual aids to support researchers in its effective utilization.

Commercial Availability and Physicochemical Properties

HO-PEG3-(CH2)6-Cl, identified by the CAS number 1355955-95-1, is readily available from various specialized chemical suppliers. It is typically supplied as a research-grade chemical for laboratory use.

| Property | Value | Source |

| Chemical Name | 1-(6-chlorohexyl)-11-hydroxy-3,6,9-trioxaundecane | N/A |

| CAS Number | 1355955-95-1 | [1][2] |

| Molecular Formula | C14H29ClO4 | N/A |

| Molecular Weight | 300.83 g/mol | N/A |

| Appearance | Colorless to light yellow oil | N/A |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | N/A |

Purity and Quality Control

Commercial suppliers typically offer HO-PEG3-(CH2)6-Cl with high purity, often exceeding 95%. However, for sensitive applications such as the synthesis of clinical candidates, rigorous analytical characterization is essential to ensure batch-to-batch consistency and to identify any potential impurities that could impact downstream biological activity.

Table of Common Analytical Techniques for Purity Assessment:

| Analytical Method | Purpose | Expected Results for HO-PEG3-(CH2)6-Cl |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and purity assessment. | Characteristic peaks corresponding to the PEG backbone, the hexyl chain, and the terminal hydroxyl and chloro groups. Integration of proton signals can provide a quantitative measure of purity. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main compound and impurities. | A major peak corresponding to the product, with purity calculated based on the relative peak area. Due to the lack of a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a universal detector is often employed. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of molecular weight and identification of impurities. | A parent ion peak corresponding to the expected mass of the molecule. The mass-to-charge ratio of minor peaks can help in the identification of potential byproducts. |

Application in PROTAC Synthesis